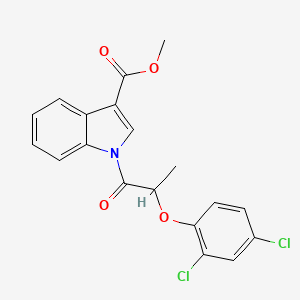

Methyl 1-(2-(2,4-dichlorophenoxy)propanoyl)-1H-indole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-(2-(2,4-dichlorophenoxy)propanoyl)-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a 2,4-dichlorophenoxy group attached to a propanoyl moiety, which is further linked to an indole ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-(2,4-dichlorophenoxy)propanoyl)-1H-indole-3-carboxylate typically involves the following steps:

Preparation of 2,4-dichlorophenoxyacetic acid: This is achieved by refluxing 2,4-dichlorophenol with chloroacetic acid in dry acetone containing anhydrous potassium carbonate.

Formation of the propanoyl intermediate: The 2,4-dichlorophenoxyacetic acid is then reacted with thiosemicarbazide in the presence of phosphoryl chloride to yield the corresponding hydrazide.

Coupling with indole-3-carboxylate: The hydrazide is then coupled with methyl indole-3-carboxylate under reflux conditions in dry ethanol to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain reaction conditions and optimize production efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-(2-(2,4-dichlorophenoxy)propanoyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenoxy moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Aplicaciones Científicas De Investigación

Methyl 1-(2-(2,4-dichlorophenoxy)propanoyl)-1H-indole-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential antitumor properties and as a lead compound for the development of new anticancer agents.

Agricultural Chemistry: The compound is studied for its herbicidal activity, particularly in controlling grass weeds in crops.

Biological Studies: It is used in studies to understand its mechanism of action at the molecular level, including its interaction with specific enzymes and receptors.

Mecanismo De Acción

The mechanism of action of Methyl 1-(2-(2,4-dichlorophenoxy)propanoyl)-1H-indole-3-carboxylate involves the inhibition of specific enzymes or receptors. For instance, in its herbicidal application, it inhibits Acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis. This inhibition disrupts the production of essential fatty acids, leading to the death of the target organism.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 2-(2,4-dichlorophenoxy)propionate: Another compound with a similar 2,4-dichlorophenoxy moiety but differing in the rest of the structure.

2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a simpler structure.

Uniqueness

Methyl 1-(2-(2,4-dichlorophenoxy)propanoyl)-1H-indole-3-carboxylate is unique due to the presence of the indole ring system, which imparts distinct biological activities and potential applications in medicinal chemistry. The combination of the 2,4-dichlorophenoxy group with the indole moiety makes it a versatile compound for various research applications.

Actividad Biológica

Methyl 1-(2-(2,4-dichlorophenoxy)propanoyl)-1H-indole-3-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure characterized by an indole ring, a dichlorophenoxy moiety, and a methyl ester group. Its molecular formula is C19H15Cl2NO4, with a molecular weight of approximately 392.23 g/mol. The compound's unique structural features suggest diverse biological applications, particularly in medicinal and agricultural chemistry.

Antitumor Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In studies evaluating its effects on A-549 (lung cancer), MCF-7 (breast cancer), Panc-1 (pancreatic cancer), and HT-29 (colon cancer) cells, the compound demonstrated promising results.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (nM) | Activity Level |

|---|---|---|

| A-549 | 47 | Moderate |

| MCF-7 | 58 | Moderate |

| Panc-1 | 54 | Moderate |

| HT-29 | 56 | Moderate |

The compound's mechanism of action appears to involve the inhibition of specific enzymes relevant to tumor growth, including potential interactions with epidermal growth factor receptors (EGFR) .

Herbicidal Activity

In agricultural contexts, this compound has been studied for its herbicidal properties. It acts as an inhibitor of Acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid biosynthesis in plants. The inhibition of ACCase leads to the disruption of essential fatty acid production, which is vital for plant growth and development .

The compound's biological activity can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound inhibits ACCase in plants, leading to herbicidal effects.

- Antitumor Mechanisms : It may inhibit EGFR and other pathways involved in cancer cell proliferation and survival.

Study on Antiproliferative Effects

A study focused on the synthesis and evaluation of several indole derivatives, including this compound, revealed significant antiproliferative effects across different cell lines. The study utilized the MTT assay to determine cell viability and found that the compound exhibited IC50 values ranging from 47 nM to 58 nM against various cancer types .

Investigating Herbicidal Activity

Another investigation assessed the herbicidal efficacy of the compound against common grass weeds. The results indicated that this compound effectively reduced weed biomass in treated plots compared to controls. This study highlights the potential agricultural applications of the compound in crop management strategies .

Propiedades

IUPAC Name |

methyl 1-[2-(2,4-dichlorophenoxy)propanoyl]indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO4/c1-11(26-17-8-7-12(20)9-15(17)21)18(23)22-10-14(19(24)25-2)13-5-3-4-6-16(13)22/h3-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDPIJFQSCMDNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C=C(C2=CC=CC=C21)C(=O)OC)OC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.